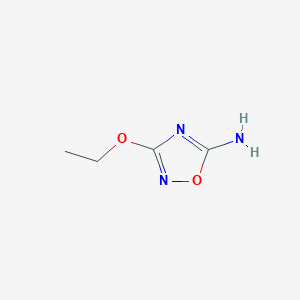
3-Ethoxy-1,2,4-oxadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1,2,4-oxadiazol-5-amine, also known as this compound, is a useful research compound. Its molecular formula is C4H7N3O2 and its molecular weight is 129.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The 1,2,4-oxadiazole scaffold is known for its bioisosteric properties, making it a valuable structure in the development of new pharmaceuticals. Compounds containing this moiety have been investigated for their potential as anticancer agents and antiparasitic drugs.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. Studies indicate that these compounds can induce apoptosis in various cancer cell lines. For instance:
- Maftei et al. synthesized several 1,2,4-oxadiazole derivatives that demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 and HCT-116. Notably, some compounds showed IC50 values as low as 0.19 µM against HCT-116 cells, indicating potent activity .
- Kumar et al. reported on bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that exhibited high antiproliferative effects against A549 and MCF-7 cell lines, with the most active compound showing an IC50 value of 0.11 µM .
Antiparasitic Applications
3-Ethoxy-1,2,4-oxadiazol-5-amine has also been explored for its activity against parasitic infections. Recent studies have highlighted its potential against Plasmodium falciparum, the causative agent of malaria.
In Vitro Activity Against Malaria
A study focusing on the structure–activity relationships of oxadiazole derivatives found that certain compounds exhibited high selectivity and potency against P. falciparum. For example:
- The compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide demonstrated significant in vitro activity against chloroquine-sensitive strains of P. falciparum, indicating its potential as an antimalarial agent .
Agricultural Applications
Beyond medicinal uses, oxadiazole derivatives like this compound are being investigated for their effectiveness as agricultural chemicals.
Nematicidal Properties
Research has indicated that certain oxadiazole derivatives can be effective against nematodes in agricultural settings. Field tests have demonstrated their ability to reduce nematode populations in infested soils . This application highlights the versatility of oxadiazole compounds beyond human health.
Table: Summary of Biological Activities of this compound Derivatives
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Ethoxy Group
The ethoxy (-OEt) group undergoes nucleophilic displacement under basic or acidic conditions. This reaction is pivotal for introducing diverse substituents:
Mechanism : The ethoxy group acts as a leaving group, replaced by amines or other nucleophiles. For example, reaction with diaminofurazan in ethanol replaces the ethoxy group with an amino-linked heterocycle .
Alkylation and Acylation of the Amino Group
The primary amine (-NH₂) undergoes alkylation or acylation to form secondary or tertiary amines, enhancing biological activity:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Alkyl halides, triethylamine | N-Alkyl-1,2,4-oxadiazole derivatives | 41–100% | |
| Acyl chlorides, p-TsCl, DMF | N-Acylated analogs | 67–98% |
Example : Reaction with methyl iodide in the presence of triethylamine yields N-methyl derivatives, which exhibit improved cholinesterase inhibition .
Condensation and Cyclization Reactions
The amino group participates in condensation with aldehydes or ketones, forming Schiff bases or fused heterocycles:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Aldehydes, I₂-mediated oxidation | 2-Amino-1,3,4-oxadiazoles | High | |
| Tosyl chloride, triethylamine | Cyclized 1,3,4-oxadiazole derivatives | 41–100% |
Key Finding : Condensation with pyridine-4-carbaldehyde followed by oxidative cyclization yields pyridine-fused oxadiazoles with antiplasmodial activity (IC₅₀ = 0.48 µM) .
Heterocycle Functionalization
The oxadiazole core undergoes electrophilic substitution or coupling to introduce aryl/alkyl groups:
Notable Example : Coupling with 4-nitrophenylboronic acid produces derivatives with enhanced HDAC inhibition (IC₅₀ = 8.2 nM) .
Antiplasmodial Activity via Reactive Intermediates
Reactive intermediates derived from 3-Ethoxy-1,2,4-oxadiazol-5-amine exhibit antiplasmodial properties:
| Derivative | Anti-Plasmodium Activity (IC₅₀) | Selectivity Index | Reference |
|---|---|---|---|
| N-Dodecyl-5-(pyridin-4-yl) analog | 0.48 µM (MCF-7) | >100 | |
| 3-(4-Nitrophenyl) substituted | 9.27 µM (PXF 1752) | 32.85 |
Mechanism : Derivatives interfere with Plasmodium metabolic pathways, likely through inhibition of heme detoxification .
Eigenschaften
CAS-Nummer |
154020-14-1 |
|---|---|
Molekularformel |
C4H7N3O2 |
Molekulargewicht |
129.12 g/mol |
IUPAC-Name |
3-ethoxy-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C4H7N3O2/c1-2-8-4-6-3(5)9-7-4/h2H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
VTTXAPXKPUPOSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=N1)N |
Kanonische SMILES |
CCOC1=NOC(=N1)N |
Synonyme |
1,2,4-Oxadiazol-5-amine,3-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















